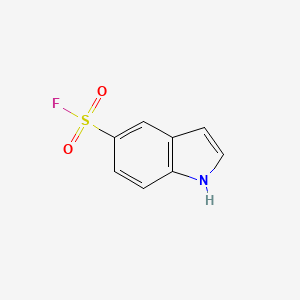

1H-Indole-5-sulfonyl fluoride

Description

Structure

3D Structure

Properties

IUPAC Name |

1H-indole-5-sulfonyl fluoride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H6FNO2S/c9-13(11,12)7-1-2-8-6(5-7)3-4-10-8/h1-5,10H | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SRSORSNYOITMAA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC2=C(C=CN2)C=C1S(=O)(=O)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H6FNO2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

199.20 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies for 1h Indole 5 Sulfonyl Fluoride and Its Derivatives

Strategies for Introducing the Sulfonyl Fluoride (B91410) Group onto the Indole (B1671886) Nucleus

Transition-Metal-Catalyzed Approaches

Transition-metal catalysis, particularly using palladium, has emerged as a powerful tool for the synthesis of aryl sulfonyl fluorides from readily available aryl halides. These methods offer a practical and efficient alternative to traditional synthetic routes.

A significant advancement in the synthesis of aryl sulfonyl fluorides is the palladium-catalyzed coupling of aryl bromides. nih.govnih.gov This one-pot methodology involves the initial formation of an aryl sulfinate intermediate, which is subsequently fluorinated in situ. The process typically utilizes a sulfur dioxide surrogate, such as 1,4-diazabicyclo[2.2.2]octane-bis(sulfur dioxide) (DABSO), and an electrophilic fluorine source like N-fluorobenzenesulfonimide (NFSI). nih.govnih.gov This approach is notable for its mild reaction conditions and broad functional group tolerance, including its application to heteroaryl bromides like those derived from indole. nih.gov The reaction has been successfully applied to complex molecules, including active pharmaceutical ingredients and their precursors. nih.govrsc.org

A key advantage of this method is its ability to utilize the more abundant and less expensive aryl bromides as starting materials compared to the corresponding iodides. nih.gov The choice of palladium catalyst and ligand is crucial for achieving high efficiency. For instance, PdCl2(AmPhos)2 has been identified as an effective catalyst for this transformation. nih.gov The reaction is tolerant of various functional groups, including sensitive moieties such as silanes, Weinreb amides, and other heterocycles like indazole and quinazolinone. nih.gov

| Aryl Bromide Substrate | Catalyst System | SO2 Source | Fluorinating Agent | Yield (%) |

|---|---|---|---|---|

| 4-Bromotoluene | PdCl2(AmPhos)2 (5 mol%) | DABSO | NFSI | 84 |

| 4-Bromoanisole | PdCl2(AmPhos)2 (5 mol%) | DABSO | NFSI | 85 |

| Methyl 4-bromobenzoate | PdCl2(AmPhos)2 (5 mol%) | DABSO | NFSI | 81 |

| N-Boc-4-bromoindole | PdCl2(AmPhos)2 (5 mol%) | DABSO | NFSI | 65 |

Similar to the methodology for aryl bromides, a palladium-catalyzed one-pot conversion of aryl iodides to aryl sulfonyl fluorides has been developed. nih.govemory.eduacs.org This method also employs a sulfur dioxide surrogate, typically DABSO, and an electrophilic fluorinating reagent. nih.gov In this case, Selectfluor has been identified as an economical and easy-to-handle fluorinating agent. nih.govemory.edu The reaction demonstrates broad applicability with good to excellent yields for a variety of electronically and sterically diverse aryl iodides. emory.eduacs.org

This protocol is effective for aryl iodides bearing both electron-donating and electron-withdrawing groups. emory.edu Furthermore, it has been shown to successfully install multiple sulfonyl fluoride groups in a single molecule, which is advantageous for applications in SuFEx (Sulfur(VI) Fluoride Exchange) click chemistry. nih.govemory.edu The reaction conditions are generally mild, making them compatible with a range of functional groups. nih.gov

| Aryl Iodide Substrate | Catalyst System | SO2 Source | Fluorinating Agent | Yield (%) |

|---|---|---|---|---|

| 4-Iodotoluene | Pd(OAc)2 / PAd2Bu | DABSO | Selectfluor | 85 |

| 4-Iodoanisole | Pd(OAc)2 / PAd2Bu | DABSO | Selectfluor | 90 |

| Methyl 4-iodobenzoate | Pd(OAc)2 / PAd2Bu | DABSO | Selectfluor | 75 |

| 1,4-Diiodobenzene | Pd(OAc)2 / PAd2Bu | DABSO | Selectfluor | 70 (bis-sulfonyl fluoride) |

Rhodium-catalyzed asymmetric 1,4-addition reactions are a well-established method for the enantioselective formation of carbon-carbon bonds. rsc.orgrsc.org This reaction typically involves the addition of an organometallic reagent, such as an arylboronic acid, to an α,β-unsaturated carbonyl compound in the presence of a chiral rhodium catalyst. rsc.org While this methodology has been successfully applied to substrates containing indole moieties, for instance, in the asymmetric 1,4-addition of arylboronic acids to N-indolyl acrylates to create chiral N-alkylindoles, its direct application for the synthesis of indole sulfonyl fluoride derivatives via the 1,4-addition of a sulfonyl fluoride-containing nucleophile or to a sulfonyl fluoride-containing Michael acceptor is not extensively documented in the reviewed literature. rsc.orgrsc.org The existing research primarily focuses on the formation of C-C bonds rather than the direct introduction of a sulfonyl fluoride group onto the indole nucleus through this specific reaction type.

Main Group Element Catalysis (e.g., Bismuth-Catalyzed Synthesis from Aryl Boronic Acids)

Recent advancements have demonstrated the utility of main group elements, such as bismuth, in catalyzing the synthesis of aryl sulfonyl fluorides. acs.org A notable example is the bismuth(III)-catalyzed conversion of (hetero)aryl boronic acids into their corresponding sulfonyl fluorides. acs.orgresearchgate.net This redox-neutral catalytic cycle mimics the elementary steps of organometallic chemistry typically observed with transition metals. acs.orgresearchgate.net

The proposed mechanism involves the transmetalation of the aryl boronic acid to the bismuth catalyst, followed by the insertion of sulfur dioxide into the bismuth-carbon bond to form a bismuth sulfinate intermediate. acs.orgresearchgate.net Subsequent oxidation generates the aryl sulfonyl fluoride and regenerates the active catalyst. acs.org This method exhibits excellent functional group tolerance and provides good to excellent yields for a wide range of substrates, including challenging heteroaryl boronic acids. researchgate.net Significantly, this protocol has been successfully applied to the synthesis of unprotected 1H-indole-5-sulfonyl fluoride from the corresponding boronic acid, demonstrating its utility for this specific class of compounds. acs.orgresearchgate.net

| Boronic Acid Substrate | Catalyst | Oxidant | Yield (%) |

|---|---|---|---|

| Phenylboronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 95 |

| 4-Tolylboronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 98 |

| 4-Methoxyphenylboronic acid | Diarylbismuth tetrafluoroborate | Selectfluor | 70 |

| 1H-Indole-5-boronic acid | Diarylbismuth tetrafluoroborate | NFSI | 65 |

Metal-Free and Catalyst-Free Methodologies

The development of metal-free and catalyst-free synthetic methods is of great interest due to advantages in terms of cost, sustainability, and reduced product contamination. In the context of sulfonyl fluoride synthesis, several metal-free approaches have been reported for various classes of compounds. For instance, a novel metal- and catalyst-free one-pot, multi-component reaction has been developed for the synthesis of a variety of sulfonyl fluorides from aryltriazenes, DABSO, and NFSI in the presence of trifluoroacetic acid. This method is noted for its simple reaction conditions and broad functional group tolerance.

While a direct metal-free or catalyst-free synthesis of the parent this compound is not prominently described, related transformations have been achieved. For example, a metal-free, three-component reaction of 2-aryl-N-acryloyl indoles, sulfur dioxide (using DABSO as a surrogate), and aryldiazonium tetrafluoroborates has been developed to produce sulfonylated indolo[2,1-a]isoquinolines, which are complex indole derivatives. This reaction proceeds under mild conditions through a proposed cascade of sulfur dioxide insertion, radical addition, and cyclization. Although this does not yield this compound itself, it demonstrates the feasibility of forming C-SO2 bonds on indole-derived structures without the need for a metal catalyst.

One-Pot Multi-Component Reaction Sequences

One-pot multi-component reactions (MCRs) have emerged as a powerful tool in organic synthesis, allowing for the construction of complex molecules from simple starting materials in a single operation. nih.govrsc.org This approach is highly valued for its efficiency, atom economy, and operational simplicity. nih.gov

A notable example is the one-pot, sequential three-component reaction for the synthesis of indolyl-4H-chromene-3-sulfonyl fluoride derivatives. acs.orgacs.orgresearchgate.net This method involves the reaction of a salicylaldehyde, an indole, and an electrophilic sulfonyl fluoride-containing building block, such as 2-bromoprop-2-ene-1-sulfonyl fluoride (BPESF). acs.orgacs.org The reaction proceeds in a sequential manner, affording the target molecules in moderate to excellent yields. acs.orgacs.org The key to the success of this one-pot reaction is the careful management of competing side reactions, such as the Michael addition of the indole to the electrophilic alkene and the reaction of the sulfonyl fluoride group with other nucleophiles present. acs.org

The general applicability of this methodology is demonstrated by the range of substituted indoles and salicylaldehydes that can be employed, leading to a library of structurally diverse indolyl-4H-chromene-3-sulfonyl fluorides. acs.org

Table 1: Examples of Indolyl-4H-chromene-3-sulfonyl Fluorides Synthesized via a One-Pot Three-Component Reaction acs.org

| Salicylaldehyde Substituent | Indole Substituent | Product | Yield (%) |

| H | H | 2-(1H-indol-3-yl)-2H-chromene-3-sulfonyl fluoride | 82 |

| 5-Br | H | 6-bromo-2-(1H-indol-3-yl)-2H-chromene-3-sulfonyl fluoride | 87 |

| H | 5-Me | 2-(5-methyl-1H-indol-3-yl)-2H-chromene-3-sulfonyl fluoride | 78 |

| H | 5-Cl | 2-(5-chloro-1H-indol-3-yl)-2H-chromene-3-sulfonyl fluoride | 75 |

Radical Fluorosulfonylation Reactions

Substrate Scope and Functional Group Tolerance in Sulfonyl Fluoride Synthesis

The utility of a synthetic method is largely determined by its substrate scope and tolerance for various functional groups. nih.govsemanticscholar.org In the synthesis of indole sulfonyl fluorides, it is crucial that the chosen methodology is compatible with the diverse functionalities often present in complex indole-containing molecules.

Modern methods for the synthesis of sulfonyl fluorides, including those applicable to heterocyclic systems, have demonstrated a broad substrate scope. nih.govresearchgate.net For example, electrochemical methods for preparing sulfonyl fluorides from thiols or disulfides have shown compatibility with a wide range of alkyl, benzyl, aryl, and heteroaryl substrates. nih.gov Similarly, one-pot syntheses from sulfonates or sulfonic acids are tolerant of various functional groups. nih.govsemanticscholar.org

In the context of multi-component reactions to form indole-containing sulfonyl fluorides, the methodology has been shown to be compatible with a variety of substituents on both the indole and the aldehyde components. acs.org This tolerance allows for the generation of a diverse library of compounds with different electronic and steric properties.

Table 2: Functional Group Tolerance in the Synthesis of Indolyl-4H-chromene-3-sulfonyl Fluorides acs.org

| Functional Group on Indole | Tolerance |

| Methyl | Tolerated |

| Methoxy | Tolerated |

| Chloro | Tolerated |

| Bromo | Tolerated |

| Fluoro | Tolerated |

Regioselective and Stereoselective Synthesis of Indole Sulfonyl Fluoride Scaffolds

Regioselectivity and stereoselectivity are critical aspects of synthetic chemistry, particularly in the construction of complex and biologically active molecules. acs.org In the synthesis of indole sulfonyl fluorides, controlling the position and orientation of the sulfonyl fluoride group is paramount.

A practical and efficient method for the C-3 site-selective alkenylation of indoles has been developed to construct novel indole-functionalized vinyl sulfonyl fluorides and indolyl allylic sulfonyl fluorides. rsc.org This reaction proceeds with exclusive regio- and stereoselectivity without the need for transition metal catalysts. rsc.orgnih.gov The method relies on the reaction of indoles with electrophilic reagents like 2-chloroprop-2-ene-1-sulfonyl fluoride (CESF) under basic conditions. rsc.org

This approach provides a direct route to vinylindoles, which are important structural motifs. rsc.org The exclusive stereo- and regioselectivity of this transformation highlights its value in medicinal chemistry and drug discovery. acs.orgnih.gov

Derivatization and Functionalization of the Indole Nitrogen (N-H) in Sulfonyl Fluoride-Containing Indoles

The nitrogen atom of the indole ring plays a crucial role in the molecule's chemical and biological properties. chemrxiv.org The derivatization of the indole N-H is a common strategy to modulate these properties. However, the functionalization of the N-H in the presence of a sulfonyl fluoride group requires careful consideration of the reaction conditions to avoid unwanted side reactions with the electrophilic SO2F group.

While specific examples of N-H derivatization on this compound are not abundant in the literature, general principles of indole chemistry can be applied. The indole N-H can be deprotonated with a suitable base, and the resulting anion can be reacted with various electrophiles. nih.gov However, strongly basic or oxidizing conditions that could compromise the sulfonyl fluoride moiety should be avoided. nih.gov

The development of mild and selective methods for N-H functionalization is an active area of research. For instance, transition-metal-catalyzed cross-coupling reactions can be employed for N-arylation or N-alkylation under conditions that are potentially compatible with the sulfonyl fluoride group. nih.gov The choice of catalyst, ligand, and base is critical to achieving the desired transformation without affecting the SO2F group.

Reactivity and Transformations of 1h Indole 5 Sulfonyl Fluoride

Exploration of Sulfur(VI) Fluoride (B91410) Exchange (SuFEx) Chemistry

Sulfur(VI) Fluoride Exchange (SuFEx) is a class of click reactions that leverages the robust yet conditionally reactive nature of the S(VI)-F bond. This chemistry has gained prominence for its reliability and biocompatibility, enabling the efficient formation of stable covalent linkages. 1H-Indole-5-sulfonyl fluoride serves as an excellent hub for SuFEx reactions, allowing for its conjugation to a wide array of molecules.

The mechanism of the SuFEx reaction involving aromatic sulfonyl fluorides like this compound is centered on the activation of the otherwise stable S-F bond. While sulfonyl fluorides are generally resistant to hydrolysis and reduction, their reaction with nucleophiles can be initiated and accelerated by specific catalysts and conditions.

Key mechanistic aspects include:

Base Catalysis : Tertiary amines, such as triethylamine (B128534) (TEA) or 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU), can act as catalysts. One proposed mechanism involves the nucleophilic activation of the sulfonyl fluoride by the base, forming a highly reactive sulfonyl-base adduct. This intermediate is then more susceptible to attack by the primary nucleophile (e.g., an alcohol or amine). Another possibility is that the base activates silyl (B83357) ethers in the reaction mixture, which then undergo exchange with the sulfonyl fluoride.

Silicon Additives : The presence of silicon-containing reagents, such as silyl-protected phenols or hexamethyldisilazane (B44280) (HMDS), can significantly accelerate SuFEx reactions. The formation of the highly thermodynamically stable Si-F bond serves as a driving force for the reaction, effectively trapping the fluoride ion as it is displaced from the sulfur atom.

Fluoride Ion Stabilization : In aqueous or protic environments, the fluoride leaving group can be stabilized through the formation of the bifluoride ion ([FHF]⁻). This stabilization helps to drive the reaction forward and can enable SuFEx chemistry to proceed under biocompatible conditions.

Computational studies on model systems like methyl sulfonyl fluoride reacting with amines suggest that the formation of the new N-S bond is often facilitated by the concerted deprotonation of the amine nucleophile by a base. This interaction, akin to hydrogen bonding, enhances the nucleophilicity of the amine and lowers the activation barrier for the SuFEx reaction.

The chemoselective reactivity of the sulfonyl fluoride group makes it an ideal tool for ligation chemistry, particularly in bioconjugation. Sulfonyl fluorides can form stable covalent bonds with nucleophilic amino acid residues on proteins, such as lysine (B10760008), tyrosine, and histidine. This has led to the use of sulfonyl fluoride-containing molecules as chemical probes and covalent inhibitors.

For instance, the genetic encoding of fluorosulfate-L-tyrosine (FSY) has demonstrated the power of SuFEx for creating protein cross-links in vivo. Upon incorporation into a protein, the fluorosulfate (B1228806) group can react with proximal lysine, histidine, or tyrosine residues on the same or an interacting protein. This proximity-enabled reactivity highlights the potential of using molecules like this compound to covalently link to and study protein function in a biological context. The indole (B1671886) scaffold itself is a common motif in biologically active molecules, making this compound an attractive fragment for developing targeted covalent inhibitors. The sulfonyl fluoride acts as a "warhead" that can form a permanent bond with its protein target once the indole moiety has guided it to the binding site.

Formation of Diverse Sulfur(VI) Containing Derivatives

Beyond its use in SuFEx click chemistry, this compound is a precursor to a wide range of sulfur(VI) derivatives. The nucleophilic substitution of the fluoride atom is the most common transformation, leading to the synthesis of sulfonamides and sulfonate esters, which are important classes of compounds in medicinal chemistry.

The reaction of this compound with primary or secondary amines is a fundamental method for the synthesis of 1H-indole-5-sulfonamides. This transformation is typically robust and high-yielding. The reactivity of sulfonyl fluorides with amines can be enhanced through the use of Lewis acid catalysts. For example, calcium triflimide [Ca(NTf₂)₂] has been shown to activate a wide array of sulfonyl fluorides, including electron-rich heteroaromatic variants, for reaction with various amines. This method is advantageous as it often proceeds under mild conditions and tolerates a broad range of functional groups.

Below is a representative table of reaction conditions for the synthesis of sulfonamides from aromatic sulfonyl fluorides.

| Sulfonyl Fluoride Type | Amine Type | Catalyst/Activator | Solvent | Temperature | General Yield |

|---|---|---|---|---|---|

| Aryl/Heteroaryl | Primary/Secondary Aliphatic | Ca(NTf₂)₂ | tert-Amyl alcohol | 60 °C | Good to Excellent |

| Electron-deficient Aryl | Aliphatic/Aromatic | None (or Base) | Various | RT to Reflux | Good to Excellent |

| Electron-rich Aryl | Aliphatic/Aromatic | Ca(NTf₂)₂ | tert-Amyl alcohol | 60 °C | Good |

Analogous to sulfonamide formation, this compound can react with alcohols or phenols to yield the corresponding sulfonate esters. These reactions are also a cornerstone of SuFEx chemistry. The reaction with alcohols, particularly aliphatic alcohols, can be more challenging than with phenols and may require specific catalytic systems to proceed efficiently. N-heterocyclic carbenes (NHCs) have been reported as effective organocatalysts for the reaction of sulfonyl fluorides with both alcohols and amines. The proposed mechanism suggests that the NHC acts as a Brønsted base, activating the alcohol through hydrogen bonding, thereby increasing its nucleophilicity towards the sulfur center of the sulfonyl fluoride.

The table below summarizes general conditions for the synthesis of sulfonate esters from sulfonyl fluorides.

| Sulfonyl Fluoride Type | Nucleophile | Catalyst/Activator | Solvent | Temperature | General Yield |

|---|---|---|---|---|---|

| Aryl/Heteroaryl | Phenols | Base (e.g., DBU, TEA) | Acetonitrile, THF | Room Temperature | High |

| Aryl/Heteroaryl | Alcohols | N-Heterocyclic Carbene (NHC) | Dichloromethane | Room Temperature | Moderate to High |

| Aryl/Heteroaryl | Silyl-protected Phenols | Fluoride source (e.g., CsF) | Acetonitrile, THF | Room Temperature | Excellent |

The synthetic utility of this compound extends beyond the formation of sulfonamides and sulfonate esters. The sulfonyl fluoride group, while stable, can participate in other transformations, including transition metal-catalyzed cross-coupling reactions. Although less common than for sulfonyl chlorides or triflates, sulfonyl fluorides can act as electrophilic partners in reactions like the Suzuki-Miyaura coupling. The reactivity of aryl sulfonyl fluorides in such couplings is comparable to that of aryl triflates. This allows for the formation of C-C bonds at the 5-position of the indole ring, replacing the sulfonyl fluoride group and providing a pathway to biaryl indole derivatives.

Furthermore, recent advances have shown that sulfonyl fluorides can be converted into S(VI) radicals under photoredox catalysis in the presence of an organosuperbase. This opens up novel reaction pathways, such as the addition of the indole-5-sulfonyl radical across alkenes to form vinyl sulfones, which are themselves valuable synthetic intermediates. These emerging methodologies expand the chemical space accessible from this compound, allowing for the creation of a diverse library of complex indole derivatives.

Carbon-Heteroatom Bond Formation via Sulfonyl Fluoride Reactivity

The sulfonyl fluoride moiety is a cornerstone of SuFEx click chemistry, a set of robust and high-yield reactions that rely on the specific reactivity of the S(VI)-F bond. This group is characterized by a highly electrophilic sulfur atom, making it a target for various nucleophiles. While exceptionally stable to hydrolysis and thermolysis compared to its sulfonyl chloride counterpart, it readily undergoes reaction with nucleophiles to form stable covalent bonds. researchgate.net

The direct participation of the sulfonyl fluoride group in the formation of carbon-carbon bonds is not a characteristic transformation for this moiety. The reactivity of the -SO2F group is centered on the electrophilic sulfur atom, which preferentially reacts with heteroatom nucleophiles (N, O, S). Consequently, its application in synthetic chemistry is primarily for creating linkages through the sulfur atom, rather than as a participant in C-C bond-forming reactions like cross-couplings.

The reaction between sulfonyl fluorides and amines to form sulfonamides is a primary and highly reliable transformation. This carbon-nitrogen bond formation is a key component of SuFEx chemistry. nih.gov For a molecule like this compound, this reaction can proceed with both primary and secondary amines to yield the corresponding indole-5-sulfonamides.

The reaction is often facilitated by base or, in more challenging cases, by Lewis acid catalysis. Recent studies have shown that calcium triflimide [Ca(NTf2)2] can effectively activate otherwise unreactive sulfonyl fluorides for sulfonamide synthesis. nih.govtheballlab.com This method is applicable to a wide range of electronically and sterically diverse sulfonyl fluorides and amines. nih.govtheballlab.com The reaction of electron-deficient sulfonyl fluorides may proceed without a catalyst, whereas electron-rich systems often require activation. nih.gov

Table 1: Representative Conditions for C-N Bond Formation

| Reagents | Catalyst/Conditions | Product | Reference |

| Aryl Sulfonyl Fluoride, Amine | Ca(NTf2)2, tert-amyl alcohol, 60-100 °C | Aryl Sulfonamide | nih.govtheballlab.com |

| Aryl Sulfonyl Fluoride, Aniline | On-water, Room Temperature | Aryl Sulfonamide | nih.gov |

| Sulfonyl Fluoride, Amine | Base (e.g., DBU), various solvents | Sulfonamide | nih.gov |

This table represents general findings for aryl sulfonyl fluorides, which are applicable to this compound.

The sulfonyl fluoride group does not serve as a fluorine source for the formation of new carbon-fluorine bonds. The S-F bond in sulfonyl fluorides is exceptionally strong and thermodynamically stable. nih.gov The chemistry of this functional group is defined by nucleophilic attack at the electrophilic sulfur center, which results in the cleavage of the S-F bond and displacement of the fluoride ion as a leaving group. Therefore, the transformation is a sulfonylation of the nucleophile, not a fluorination of a carbon center.

Cyclization Reactions Involving Indole and Sulfonyl Fluoride Moieties

While direct cyclization involving the sulfonyl fluoride group and the indole ring of the same molecule is not commonly reported, the molecule can be functionalized to undergo intramolecular reactions. Specifically, the indole nitrogen can be substituted with moieties capable of cyclizing.

For instance, methods exist for the intramolecular cyclization of N-substituted sulfonamides. Research has shown that N-(3-butynyl)-sulfonamides can undergo gold- or palladium-catalyzed intramolecular 5-endo-dig cyclization to form 2,3-dihydro-1H-pyrroles. rsc.org By analogy, N-alkynyl substitution on the indole nitrogen of this compound could potentially lead to novel fused-ring systems through a similar intramolecular hydroamination or related cyclization pathway.

Additionally, visible-light-induced sulfonylation-cyclization reactions have been developed for constructing indole-fused medium-sized rings, indicating the compatibility of the indole core in such complex transformations. rsc.org

Radical Reactivity of the Sulfonyl Fluoride Group

The sulfonyl fluoride group can participate in radical reactions through the generation of the fluorosulfonyl radical (•SO2F). This reactive intermediate can be generated from various precursors and added across alkenes and alkynes, providing a direct route to functionalized aliphatic and alkenyl sulfonyl fluorides. rsc.org

Recent advances have focused on photoredox-catalyzed methods to generate and utilize these radicals. acs.org For example, a three-component reaction initiated by the selective addition of a fluorosulfonyl radical to an alkene, followed by a tandem addition to a second, different olefin, has been developed to create multifunctional aliphatic sulfonyl fluorides. nih.gov This methodology demonstrates the utility of the •SO2F radical in complex molecule synthesis and could be applied to derivatives of this compound where radical reactions are desired at other positions of the molecule.

Nucleophilic and Electrophilic Reactivity Profiles

This compound possesses distinct nucleophilic and electrophilic centers, making it a versatile building block.

Electrophilic Sites:

Sulfur Atom: The primary electrophilic site is the sulfur atom of the sulfonyl fluoride group. It is highly electron-deficient due to the pull of two oxygen atoms and one fluorine atom, making it an excellent target for nucleophiles such as amines, phenols, and thiols. researchgate.net

Indole C2 Position: The C2 position of the indole ring can act as an electrophilic site, particularly after deprotonation of the N1 position.

Nucleophilic Sites:

Indole N1 Atom: The nitrogen atom of the indole ring is nucleophilic and can be alkylated, acylated, or arylated. Deprotonation with a base significantly enhances its nucleophilicity.

Indole C3 Position: The C3 position is the most nucleophilic carbon in the indole ring system and readily reacts with a wide range of electrophiles in reactions such as Mannich, Vilsmeier-Haack, or Friedel-Crafts type reactions.

The presence of the strong electron-withdrawing -SO2F group at the C5 position deactivates the benzene (B151609) portion of the indole ring toward electrophilic aromatic substitution while potentially activating it for nucleophilic aromatic substitution under forcing conditions.

Table 2: Reactivity Profile of this compound

| Site | Type of Reactivity | Potential Reactions |

| Sulfur (in -SO2F) | Electrophilic | SuFEx reactions with N, O, S nucleophiles (e.g., sulfonamide formation) |

| Nitrogen (N1-H) | Nucleophilic / Acidic | Deprotonation followed by alkylation, acylation |

| Carbon (C3) | Nucleophilic | Electrophilic substitution (e.g., Mannich, Vilsmeier-Haack) |

| Benzene Ring (C4, C6, C7) | Aromatic | Deactivated towards electrophilic substitution |

Applications in Chemical Research

Development of Chemical Biology Tools and Probes

The sulfonyl fluoride (B91410) moiety is recognized as a "privileged warhead" in chemical biology due to its ideal balance of stability in aqueous environments and reactivity toward various nucleophilic amino acid residues. rsc.orgacs.org This has led to the extensive use of molecules like 1H-Indole-5-sulfonyl fluoride in the creation of sophisticated tools for studying biological systems.

Design and Synthesis of Biological Probes

The indole (B1671886) nucleus is a common motif in biologically active molecules, and its incorporation into chemical probes can guide the molecule to specific biological targets. The sulfonyl fluoride group, in turn, acts as a reactive handle for covalent modification. The synthesis of such probes often involves the late-stage introduction of the sulfonyl fluoride group onto the indole scaffold. A common synthetic route involves the conversion of a corresponding sulfonic acid or sulfonyl chloride to the sulfonyl fluoride. acs.org

Researchers have designed and synthesized indole-based sulfonyl fluoride probes for various applications, including target identification and validation. nih.gov For instance, a 3,5-substituted indole regioisomer containing a sulfonyl fluoride was designed to act as a covalent inhibitor targeting the catalytic lysine (B10760008) of kinases. researchgate.net The design of these probes often relies on computational docking studies to predict the optimal orientation of the sulfonyl fluoride group for covalent bond formation with a target residue. researchgate.net

Table 1: Examples of Biological Probes Incorporating a Sulfonyl Fluoride Moiety

| Probe Type | Target Class | Rationale for Sulfonyl Fluoride Inclusion |

|---|---|---|

| Kinase Inhibitors | Protein Kinases | Covalent modification of conserved lysine residues in the active site. researchgate.net |

| General Proteome Profiling | Various Proteins | Broad reactivity with multiple nucleophilic amino acids for activity-based protein profiling. nih.gov |

Application as Covalent Modifiers and Inhibitors

The sulfonyl fluoride group of this compound can covalently react with several amino acid residues in proteins, including serine, threonine, tyrosine, lysine, and histidine. researchgate.net This broad reactivity spectrum, a hallmark of Sulfur(VI) Fluoride Exchange (SuFEx) chemistry, makes it a powerful tool for developing covalent inhibitors. acs.org

A notable example is the design of covalent inhibitors for protein kinases, a critical class of drug targets. A 3,5-substituted indole derivative bearing a sulfonyl fluoride was specifically designed to target a conserved lysine residue within the kinase active site. researchgate.net The indole scaffold provides the initial binding affinity and selectivity, while the sulfonyl fluoride group forms an irreversible covalent bond, leading to potent and prolonged inhibition.

This strategy of using an indole core for recognition and a sulfonyl fluoride for covalent modification has been explored for targeting other enzymes as well, such as human neutrophil elastase. nih.gov The indole moiety can be strategically functionalized to optimize binding to the target protein's active site, thereby enhancing the efficiency and selectivity of the covalent inhibition.

Utility as Building Blocks for Complex Molecular Architectures

Beyond its direct application in chemical probes, this compound serves as a versatile building block for the synthesis of more complex and functionally diverse molecules. The indole core offers multiple sites for further chemical modification, while the sulfonyl fluoride group can participate in a variety of coupling reactions.

The development of methods for the C3 functionalization of indoles has expanded the utility of indole-based building blocks. rsc.org For example, indole-functionalized vinyl sulfonyl fluorides and allylic sulfonyl fluorides have been synthesized, with substitutions at the C5 position being well-tolerated. rsc.org These functionalized building blocks can then be used in cycloaddition reactions and other transformations to construct intricate molecular scaffolds. nih.gov The SuFEx reaction allows for the facile conversion of the sulfonyl fluoride into sulfonamides, sulfonates, and other sulfur-containing functional groups, further diversifying the accessible molecular architectures. researchgate.net

Exploration in Materials Science

While the application of this compound in materials science is a less explored area, the inherent properties of both the indole and sulfonyl fluoride moieties suggest potential for future development. Fluorinated polymers, for instance, are known for their unique properties, including high thermal stability and chemical resistance. rsc.orgrsc.org

The incorporation of the this compound unit into polymer backbones could lead to novel materials with interesting optical or electronic properties, owing to the aromatic and heterocyclic nature of the indole ring. The sulfonyl fluoride group could be utilized as a reactive handle for polymerization or for post-polymerization modification, allowing for the fine-tuning of material properties. mdpi.com The development of bio-based polymers is also a growing area of interest, and the indole scaffold, being prevalent in nature, could be a valuable component in the design of more sustainable materials. rsc.org

Strategies for Enhancing Molecular Functionality through Sulfonyl Fluoride Incorporation

The incorporation of a sulfonyl fluoride group, such as in this compound, is a strategic approach to enhance the functionality of a molecule. This is particularly evident in the context of drug discovery and chemical biology.

One key strategy is to leverage the covalent reactivity of the sulfonyl fluoride to convert a reversible, low-affinity binding event into a potent and irreversible interaction. researchgate.net This is especially valuable for targeting challenging proteins where high-affinity non-covalent binders are difficult to discover.

Furthermore, the sulfonyl fluoride group can be used to introduce a "clickable" handle into a molecule. This allows for the subsequent attachment of reporter tags, such as fluorophores or biotin, through SuFEx chemistry. nih.gov This strategy is instrumental in target identification and imaging studies. Structure-activity relationship (SAR) studies of indole-based compounds have shown that modifications at the 5-position of the indole ring can significantly impact biological activity, highlighting the importance of the strategic placement of functional groups like sulfonyl fluoride. nih.govresearchgate.net

Computational and Mechanistic Studies

Theoretical Investigations of Reaction Mechanisms

Theoretical studies are crucial for mapping the potential energy surfaces of chemical reactions, identifying transition states, and determining the most likely pathways for the formation and subsequent reactions of 1H-Indole-5-sulfonyl fluoride (B91410).

The synthesis of aryl sulfonyl fluorides, including 1H-Indole-5-sulfonyl fluoride, can be achieved through several methods. Computational studies help to clarify the mechanisms of these transformations. Plausible synthetic routes starting from precursors like sulfonic acids, sulfonamides, or thiols have been investigated mechanistically for related compounds. mdpi.comrsc.org

One common pathway involves the conversion of a sulfonic acid to a sulfonyl chloride, followed by a halide exchange reaction. mdpi.com Another approach is the direct conversion from sulfonamides. mdpi.com Density Functional Theory (DFT) calculations are often employed to model these reactions, providing energy barriers for each step.

Below is a table summarizing hypothetical activation energies for different proposed pathways to form a generic aryl sulfonyl fluoride, illustrating the type of data generated from such computational studies.

| Precursor Compound | Reagents | Proposed Intermediate | Calculated Activation Energy (kcal/mol) |

| Aryl Sulfonic Acid | Cyanuric chloride, KHF₂ | Aryl Sulfonyl Chloride | 15-25 |

| Aryl Thiol | NaOCl, KHF₂ | Aryl Sulfonyl Chloride | 18-30 |

| Arylsulfonamide | Pyrylium-BF₄, MgCl₂, KF | Activated Sulfonamide Complex | 20-28 |

Note: Data is illustrative and based on general findings for aryl sulfonyl fluoride synthesis.

Computational studies are instrumental in understanding the reactivity and selectivity of this compound. The molecule possesses two key reactive sites: the electrophilic sulfur center of the sulfonyl fluoride group and the nucleophilic indole (B1671886) ring. DFT calculations can model the interactions of these sites with various reagents. nih.gov

The sulfonyl fluoride moiety is a well-known electrophile for Sulfur(VI) Fluoride Exchange (SuFEx) reactions. nih.gov Mechanistic modeling can reveal the details of nucleophilic attack at the sulfur atom. Two primary mechanisms are often considered for nucleophilic substitution on sulfonyl fluorides: a direct substitution of the fluorine atom or an elimination-addition pathway involving a trigonal bipyramidal intermediate. nih.gov Computational simulations can determine which pathway is energetically more favorable for a given nucleophile. nih.gov

For reactions involving the indole nucleus, computational models can predict the regioselectivity of electrophilic substitution (e.g., at the C3 position), which is characteristic of indole chemistry. These studies help in designing reactions that selectively target either the sulfonyl fluoride group or the indole ring. acs.org

Quantum Chemical Calculations of Electronic Structure and Energetics

Quantum chemical calculations provide a detailed picture of the electron distribution and energy levels within the this compound molecule, which are fundamental to its chemical properties.

Frontier Molecular Orbital (FMO) theory is a powerful tool for predicting chemical reactivity. wikipedia.org It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). youtube.com The HOMO is associated with the molecule's ability to act as a nucleophile, while the LUMO relates to its electrophilicity. wikipedia.orgyoutube.com

For a molecule like this compound, FMO analysis would be expected to show:

HOMO: Primarily located on the electron-rich indole ring system, indicating its propensity to react with electrophiles.

LUMO: Predominantly centered on the electron-deficient sulfonyl fluoride group, specifically on the sulfur atom and the S-F bond, making it the site for nucleophilic attack.

The energy gap between the HOMO and LUMO is an indicator of the molecule's kinetic stability and reactivity. A smaller gap generally implies higher reactivity.

The table below presents typical HOMO and LUMO energy values for related indole and aryl sulfonyl fluoride fragments, as would be determined by quantum chemical calculations.

| Molecular Fragment | Orbital | Typical Energy (eV) | Implied Reactivity |

| Indole | HOMO | -5.0 to -5.5 | Nucleophilic |

| Indole | LUMO | -0.5 to -1.0 | - |

| Benzenesulfonyl fluoride | HOMO | -7.0 to -7.5 | - |

| Benzenesulfonyl fluoride | LUMO | -1.5 to -2.0 | Electrophilic |

Note: These values are representative and serve to illustrate the principles of FMO analysis.

Quantum chemical calculations can be used to compute the energy barriers for various reactions, including hydrolysis. Aryl sulfonyl fluorides are generally known for their significant hydrolytic stability compared to the corresponding sulfonyl chlorides. nih.gov This stability can be quantified by calculating the activation energy for the reaction with water.

The reaction mechanism for hydrolysis would be modeled computationally, likely involving the nucleophilic attack of a water molecule on the sulfur atom. The calculated energy profile would reveal the energy of the transition state, thus providing a quantitative measure of the compound's stability in aqueous environments. Such calculations confirm that a high energy barrier is responsible for the observed hydrolytic stability. mdpi.com

Development of Computational Prediction Models for Chemical Behavior

Beyond studying individual reactions, computational chemistry is also used to develop broader models that can predict the chemical behavior of compounds like this compound under various conditions. These models often leverage machine learning and quantitative structure-activity relationship (QSAR) principles. acs.org

By building a database of experimental and calculated properties for a range of sulfonyl fluoride-containing molecules, machine learning algorithms can be trained to predict outcomes such as reaction yields, selectivity, or stability for new, untested substrates. acs.org For example, a model could be developed to predict the efficiency of this compound as a covalent inhibitor by correlating its structural and electronic features with known reactivity data for a series of related compounds. These predictive tools are becoming increasingly valuable in chemical research and drug discovery for rapidly screening compounds and optimizing reaction conditions. nih.gov

Q & A

Basic Questions

Q. What are the common synthetic routes for preparing 1H-Indole-5-sulfonyl fluoride, and what parameters influence yield?

- Methodology : The synthesis typically involves fluorination of 1H-Indole-5-sulfonyl chloride using fluorinating agents like potassium fluoride (KF) or sulfuryl fluoride under anhydrous conditions. Key parameters include reaction temperature (60–80°C), solvent choice (e.g., DMF or acetonitrile), and stoichiometric control of the fluorinating agent to minimize hydrolysis. Purification via column chromatography (silica gel, ethyl acetate/hexane) is critical to isolate the product .

Q. Which spectroscopic techniques are most effective for characterizing this compound?

- Methodology :

- ¹H/¹³C NMR : Assigns aromatic protons (δ 7.2–8.1 ppm) and sulfonyl fluoride group (δ ~120 ppm for ¹⁹F NMR).

- IR Spectroscopy : Confirms S=O (1350–1200 cm⁻¹) and S-F (800–700 cm⁻¹) stretches.

- Mass Spectrometry : High-resolution ESI-MS validates molecular ion peaks (e.g., [M+H]⁺ for C₈H₅FNO₂S) .

Q. What safety protocols are essential when handling this compound?

- Guidelines : Use fume hoods, nitrile gloves, and protective eyewear. Avoid inhalation or skin contact due to potential toxicity. Store in airtight containers under inert gas (N₂/Ar) to prevent hydrolysis. Waste must be neutralized with aqueous NaHCO₃ before disposal .

Advanced Research Questions

Q. How does the reactivity of this compound compare to its chloride analog in nucleophilic substitutions?

- Analysis : The fluoride’s lower leaving group ability (vs. chloride) reduces hydrolysis susceptibility but requires stronger nucleophiles (e.g., amines, thiols) or catalytic activation (e.g., Cu(I)). Kinetic studies show slower reaction rates in SNAr mechanisms, necessitating elevated temperatures (80–100°C) for sulfonamide formation .

Q. What strategies mitigate side reactions (e.g., indole ring decomposition) during derivatization?

- Optimization :

- Temperature Control : Maintain <100°C to prevent indole ring oxidation.

- Protecting Groups : Use tert-butyloxycarbonyl (Boc) on the indole nitrogen to stabilize the core structure.

- Catalysts : Employ Pd(0) or Ru complexes for selective cross-coupling without disrupting the sulfonyl fluoride .

Q. How can computational methods predict the stability of this compound derivatives?

- Approach : Density functional theory (DFT) calculates bond dissociation energies (BDEs) for the S-F bond to assess hydrolytic stability. Molecular docking screens binding affinities for target proteins (e.g., kinases), guiding rational drug design .

Q. What techniques resolve contradictions in reported biological activities of derivatives?

- Troubleshooting :

- Reproducibility : Validate purity via HPLC (>98%) and control solvent/buffer conditions (e.g., DMSO concentration in assays).

- SAR Studies : Systematically modify substituents on the indole ring to isolate pharmacophore contributions .

Q. How is this compound applied in protein labeling and bioconjugation?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.